4-(Trifluorovinyloxy)benzoic acid
Overview
Description
The compound 4-(Trifluorovinyloxy)benzoic acid is not directly mentioned in the provided papers. However, the papers discuss various benzoic acid derivatives with different substituents that influence their physical and chemical properties, as well as their potential applications in materials science. For instance, the synthesis of a mesogen with a thermotropic cubic phase is described, which is a compound with a similar benzoic acid core but with partially perfluorinated alkoxy moieties .
Synthesis Analysis
The synthesis of benzoic acid derivatives can involve multiple steps, including the reduction of nitro derivatives to anilines, conversion of amino groups to bromides, and subsequent oxidation to benzoic acids . The specific synthesis route for 4-(Trifluorovinyloxy)benzoic acid would likely involve the introduction of the trifluorovinyloxy group to the benzoic acid core, but the exact method is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives can be determined using techniques such as X-ray crystallography. For example, the structure of 4-(3,5-dimethylpyrazol-1-yl)benzoic acid trifluoroacetate was elucidated, showing how ions pack in chains through hydrogen bond interactions . Although this is not the same compound as 4-(Trifluorovinyloxy)benzoic acid, it provides insight into how substituents can affect the overall molecular structure.
Chemical Reactions Analysis
The provided papers do not detail specific chemical reactions involving 4-(Trifluorovinyloxy)benzoic acid. However, benzoic acid derivatives can participate in various chemical reactions, such as esterification, alkylation, and condensation, which are important for the synthesis of more complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. For instance, the presence of perfluorinated chains and hydrogen bonding can lead to the formation of liquid crystalline phases, as seen in the mesogen with a cubic phase . The introduction of a trifluorovinyloxy group would likely affect the compound's ability to form hydrogen bonds and its overall polarity, which in turn could influence its phase behavior and potential applications.
Relevant Case Studies
The papers do not provide case studies on 4-(Trifluorovinyloxy)benzoic acid. However, they do discuss the potential applications of benzoic acid derivatives in materials science, such as the development of novel liquid crystalline materials and the study of molecular packing through hydrogen bonding .
Scientific Research Applications
1. Resorbable Polymeric Systems with Antithrombogenic Activity
A study discusses the synthesis and application of a new polyacrylic derivative of Triflusal (2-acetyloxy-4-trifluoromethyl)benzoic acid, focusing on its use in resorbable coatings for vascular grafts. This derivative demonstrates improved antiaggregating characteristics for platelets, enhancing the antithrombogenic properties of vascular graft surfaces (Rodri´guez et al., 1999).
2. Investigation of Non-Covalent Complex Formation
Research on benzoic acid derivatives like 2-(4-hydroxyphenylazo) benzoic acid highlights their potential in drug delivery systems. The study explores the complex formation with alpha cyclodextrin, a drug delivery system, in both aqueous and solid forms, emphasizing the carrier capabilities of alpha cyclodextrin for these molecules (Dikmen, 2021).
3. Development of Novel Fluorescence Probes
Another research avenue involves the synthesis of fluorescence probes using benzoic acid derivatives to detect reactive oxygen species. The study developed probes that can distinguish specific reactive oxygen species, demonstrating potential applications in biological and chemical research (Setsukinai et al., 2003).
4. Toxicity Assessment of Benzoic Acid Derivatives
An important aspect of research on benzoic acid derivatives is their toxicity assessment. A study on various benzoic acid derivatives, including 4-chlorobenzoic and 4-methoxybenzoic acids, evaluated their toxic properties in animal models. This research is crucial in understanding the safety profiles of these compounds (Gorokhova et al., 2020).
5. Pd(II)-Catalysed Meta-C–H Functionalizations
A study focused on the selective C–H bond functionalization of benzoic acids, providing valuable insights for organic synthesis. This research is significant for drug molecule synthesis and exploring natural products (Li et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-(1,2,2-trifluoroethenoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O3/c10-7(11)8(12)15-6-3-1-5(2-4-6)9(13)14/h1-4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSARXEGXWPNARA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC(=C(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375358 | |
Record name | 4-(Trifluorovinyloxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluorovinyloxy)benzoic acid | |
CAS RN |
134151-66-9 | |
Record name | 4-(Trifluorovinyloxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 134151-66-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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